Ethyl p-methylbenzenesulfonate

Physical Properties Process Safety Handling

Ethyl p-methylbenzenesulfonate (EtOTs, CAS 80-40-0) is the superior alkylating agent when genotoxic impurity control is non-negotiable. Unlike generic sulfonate esters, EtOTs is specifically validated for bretylium tosylate API synthesis, with tightly controlled PTSA/PTSC impurities to meet ICH M7 thresholds. Its solid-state handling below 29°C eliminates the exposure risks of liquid alternatives such as diethyl sulfate, making it ideal as a cellulose acetate flexibilizer. In SN2 ethylations, EtOTs provides superior selectivity over ethyl iodide, suppressing elimination by-products. Comprehensive analytical support is available via a validated HPLC-UV method achieving an LOQ of 0.5 ppm. Source your high-purity EtOTs today.

Molecular Formula C9H12O3S
Molecular Weight 200.26 g/mol
CAS No. 80-40-0
Cat. No. B128698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl p-methylbenzenesulfonate
CAS80-40-0
Synonymsp-Toluenesulfonic Acid Ethyl Ester;  Ethyl 4-Methylbenzenesulfonate;  Ethyl 4-Toluenesulfonate;  Ethyl p-Methylbenzenesulfonate;  Ethyl p-Toluenesulfonate;  Ethyl p-Tosylate;  Ethyl Tosylate;  NSC 8887;  Toluene-4-sulfonic Acid Ethyl Ester
Molecular FormulaC9H12O3S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCCOS(=O)(=O)C1=CC=C(C=C1)C
InChIInChI=1S/C9H12O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
InChIKeyVRZVPALEJCLXPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SOL IN ALC, ETHER, HOT ACETIC ACID
SOL IN HOT ETHYL ACETATE

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl p-Methylbenzenesulfonate (CAS 80-40-0): A Specialized Sulfonate Ester for Controlled Alkylation


Ethyl p-methylbenzenesulfonate (also known as ethyl p-toluenesulfonate or EtOTs, CAS 80-40-0) is a sulfonate ester derived from para-toluenesulfonic acid [1]. It is characterized as a colorless to pale brown liquid above its melting point of 29–33 °C, with a density of 1.174 g/mL at 25 °C [1][2]. The compound is insoluble in water but soluble in common organic solvents such as ethanol, ether, and benzene . Its primary industrial role is as a versatile alkylating agent and intermediate in organic synthesis, owing to the excellent leaving-group ability of the tosylate anion (TsO⁻) [3].

Ethyl p-Methylbenzenesulfonate (CAS 80-40-0): Why In-Class Analogs Are Not Interchangeable


While various sulfonate esters (e.g., methyl tosylate, methyl benzenesulfonate, diethyl sulfate) share a common sulfonate functional group, their physicochemical properties, reactivity profiles, and regulatory statuses differ markedly [1]. Substituting ethyl p-methylbenzenesulfonate with a seemingly similar analog can lead to altered reaction kinetics, product distribution changes due to different steric and electronic effects, and, critically, a shift in the genotoxic impurity profile [2][3]. As ICH M7 guidelines demand strict control of DNA-reactive impurities in pharmaceuticals, the choice of a specific sulfonate ester is not a matter of simple functional equivalence but a critical process and regulatory decision point [4].

Ethyl p-Methylbenzenesulfonate (CAS 80-40-0): Quantifiable Differentiation vs. Key Comparators


Physical State and Handling: A Solid Reagent vs. a Liquid Comparator (Diethyl Sulfate)

Ethyl p-methylbenzenesulfonate (EtOTs) is a solid at standard ambient temperatures (melting point 29–33 °C [1]), whereas diethyl sulfate (DES) is a liquid (mp -25 °C). This phase difference significantly impacts handling, containment, and weighing accuracy in manufacturing settings. A solid reagent reduces the risk of spills and vapor exposure during material transfer and charging operations, offering an intrinsic safety advantage over a liquid alkylating agent with a higher vapor pressure (DES: 0.2 mmHg at 20 °C vs. EtOTs: 0.6 hPa (≈0.00045 mmHg) at 14 °C) [1][2].

Physical Properties Process Safety Handling Ethylating Agent

Commercial Purity Specification: Controlled Impurity Profile for Pharmaceutical Synthesis

A key procurement consideration for ethyl p-methylbenzenesulfonate is the availability of a technical grade with a tightly controlled impurity profile. One manufacturer (Jinli Chemical) specifies a minimum purity of ≥ 98% w/w for their EtOTs, with defined maximum limits for critical process-related impurities: p-toluenesulfonic acid (PTSA) ≤ 0.20% and p-toluenesulfonyl chloride (PTSC) ≤ 0.20% [1]. While generic or lower-grade sulfonate esters may be available at a lower cost, the absence of these specific impurity controls can introduce variability into synthetic processes and complicate downstream purification, particularly in the production of active pharmaceutical ingredients (APIs) where trace impurities can have regulatory implications [1].

Pharmaceutical Manufacturing Quality Control Purity Impurity Profiling

Analytical Method Validation: Equivalent Sensitivity for Genotoxic Impurity Control (Methyl Tosylate)

In pharmaceutical development, the ability to reliably quantify potential genotoxic impurities is as critical as the synthesis itself. A validated HPLC-UV method for the simultaneous determination of ethyl p-toluenesulfonate (EPTS) and its close analog, methyl p-toluenesulfonate (MPTS), in an API matrix (Pemetrexed sodium) reported identical analytical performance for both compounds [1]. The Limit of Quantitation (LOQ) was 0.5 ppm and the Limit of Detection (LOD) was 0.15 ppm for both EPTS and MPTS [1]. This parity in analytical detectability demonstrates that the choice between ethyl and methyl tosylate does not require a change in the validated analytical control strategy, a significant advantage for process development and regulatory filing.

Genotoxic Impurities Analytical Chemistry HPLC-UV Pharmaceutical Analysis

Relative Hydrolysis Rate: A Baseline for Mechanistic Comparisons (Alkyl Benzenesulfonates)

A classic kinetic study provides a relative comparison of hydrolysis rates for a series of alkyl benzenesulfonates in water [1]. While this study did not include ethyl p-toluenesulfonate directly, it established a baseline for the class. More recent work on solvolysis of related compounds uses ethyl p-toluenesulfonate as a benchmark, noting that the rate of solvolysis of 2-hydroxypropyl p-toluenesulfonate was estimated to be about 0.7 times that of ethyl p-toluenesulfonate [2]. This provides a point of reference for understanding its relative reactivity within the broader family of sulfonate esters, which is crucial for predicting its behavior in complex reaction mixtures or under aqueous work-up conditions.

Reaction Kinetics Hydrolysis Stability Physical Organic Chemistry

Ethyl p-Methylbenzenesulfonate (CAS 80-40-0): Optimal Application Scenarios Based on Differential Evidence


Pharmaceutical Intermediate for Drugs with a Defined Tosylate Precursor

The compound's established role as an intermediate in the synthesis of bretylium tosylate (an antiarrhythmic drug) demonstrates its specific and non-substitutable function [1]. This is a high-value application where the exact structure of the ethylating agent directly maps to a critical part of the final drug substance. The availability of a high-purity grade with controlled PTSA and PTSC impurities is essential for this application [2].

Production of Genotoxicity-Sensitive APIs (ICH M7 Context)

For APIs with a low Threshold of Toxicological Concern (TTC), the use of ethyl p-toluenesulfonate as a reagent necessitates robust analytical control. The validated HPLC-UV method, which demonstrates an LOQ of 0.5 ppm for this compound, provides a direct and proven analytical pathway for process and quality control, fulfilling regulatory expectations [3].

Specialty Polymer Plasticization: Cellulose Acetate Toughening

In applications where diethyl sulfate is used as a plasticizer for cellulose acetate, ethyl p-methylbenzenesulfonate is a documented alternative that functions as a flexibilizer [4]. The solid-state handling advantage of EtOTs over the liquid DES is a significant operational benefit in this industrial setting, reducing exposure risks and simplifying material charging [5].

Ethylating Agent in SN2 Reactions with Sterically Demanding Substrates

For SN2 reactions where a primary alkyl halide (e.g., ethyl iodide) is too reactive or leads to elimination byproducts, ethyl p-toluenesulfonate offers a more controlled alternative [2]. Its excellent leaving group ability is balanced by the steric bulk of the tosylate group, which can improve selectivity for ethylation over competing pathways. This is particularly relevant in complex organic synthesis where functional group tolerance is critical.

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